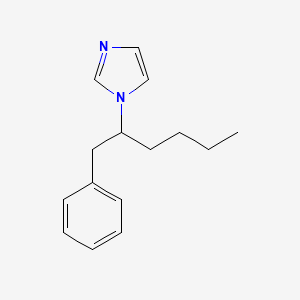![molecular formula C18H20O2S B14620495 Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate CAS No. 60992-61-2](/img/structure/B14620495.png)
Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group and an ethylsulfanyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative. The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
The ethylsulfanyl acetate moiety is then attached through a nucleophilic substitution reaction. This involves the reaction of the biphenyl derivative with ethylsulfanyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate involves its interaction with molecular targets and pathways within biological systems. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. Its effects are mediated through the formation of reactive intermediates, which can lead to changes in cellular function and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbiphenyl: A simpler biphenyl derivative with a single methyl group.
Ethylsulfanyl acetate: A compound with a similar ethylsulfanyl acetate moiety but lacking the biphenyl core.
Thioethers: Compounds containing sulfur atoms bonded to two carbon atoms, similar to the ethylsulfanyl group in Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate.
Uniqueness
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate is unique due to its combination of a biphenyl core with an ethylsulfanyl acetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60992-61-2 |
|---|---|
Molekularformel |
C18H20O2S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
methyl 2-[1-[4-(4-methylphenyl)phenyl]ethylsulfanyl]acetate |
InChI |
InChI=1S/C18H20O2S/c1-13-4-6-16(7-5-13)17-10-8-15(9-11-17)14(2)21-12-18(19)20-3/h4-11,14H,12H2,1-3H3 |
InChI-Schlüssel |
LWXKCDFSQHMTCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)SCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



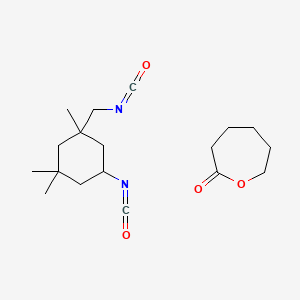
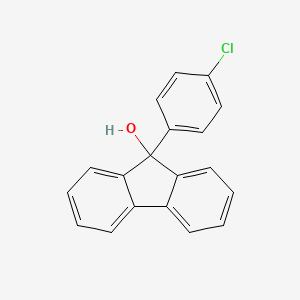
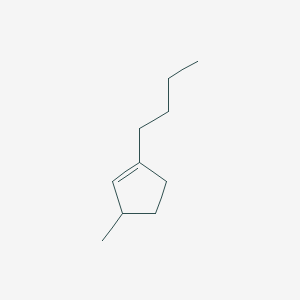
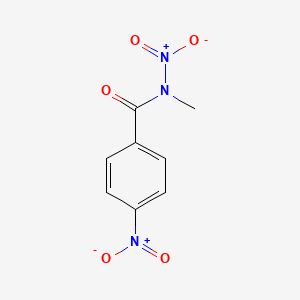
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)



